
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide is a chemical compound with the molecular formula C₁₆H₃₄Br₂N₂. It is known for its unique structure, which includes two diazoniadispiro groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide typically involves the reaction of specific precursor chemicals under controlled conditions. The synthetic route often includes the use of bromine as a reagent to introduce the dibromide groups. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromide groups into other functional groups.
Substitution: The dibromide groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions are still being studied, but they may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide can be compared with other similar compounds, such as:
6,9-Diazoniadispiro(5.2.6.3)octadecane, dichloride: This compound has similar structural features but contains chloride instead of bromide.
6,9-Diazoniadispiro(5.2.6.3)octadecane, diiodide: This compound contains iodine instead of bromide and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of bromide groups, which can influence its reactivity and applications .
Properties
| 73927-59-0 | |
Molecular Formula |
C16H32Br2N2 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
6,9-diazoniadispiro[5.2.69.36]octadecane;dibromide |
InChI |
InChI=1S/C16H32N2.2BrH/c1-2-5-10-17(9-4-1)13-8-14-18(16-15-17)11-6-3-7-12-18;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI Key |
SZQNUYYPCWARLG-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



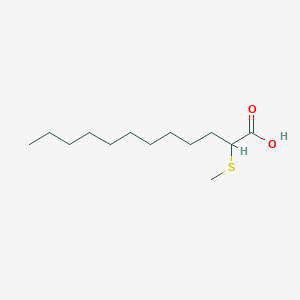
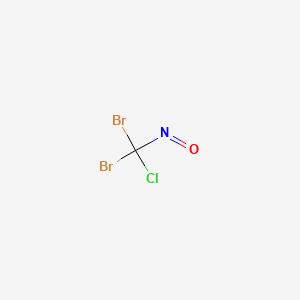
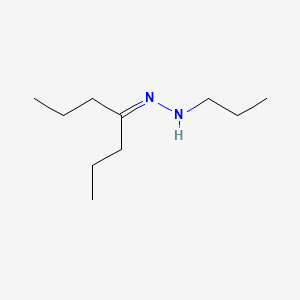

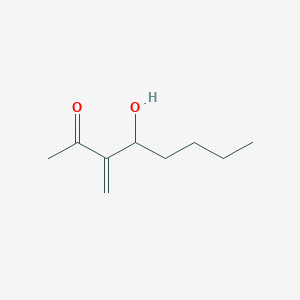

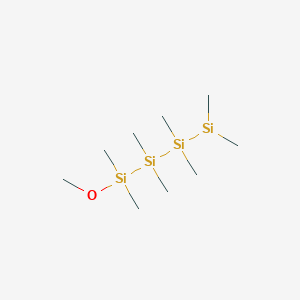
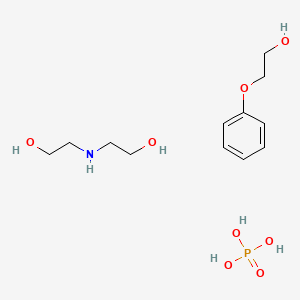
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
